6-(4-Chlorophenyl)pyrimidine-2,4-diamine
Overview
Description
“6-(4-Chlorophenyl)pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C10H9ClN4 . It is related to a class of compounds known as aminopyrimidines .
Synthesis Analysis
The synthesis of new pyrimidine derivatives, including “6-(4-Chlorophenyl)pyrimidine-2,4-diamine”, can be achieved using Suzuki cross-coupling reactions . This involves the treatment of a pyrimidine derivative with various arylboronic acids .Scientific Research Applications
Antimicrobial Activity : A study synthesized new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and evaluated their antimicrobial activity. Certain compounds showed inhibitory activity against specific strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Jafar et al., 2013).
Antimalarial Activity : Research on 2,4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine demonstrated its efficacy against malaria parasites resistant to proguanil, a common antimalarial drug. This suggests its potential use in treating resistant strains of malaria (Rollo, 1951).
Enzyme Inhibition : A series of 5-(p-chlorophenyl)pyrimidines with various substitutions were synthesized to evaluate their binding to dihydrofolic reductase, an enzyme involved in folic acid metabolism. This research is essential for designing inhibitors for this enzyme, which could have applications in cancer therapy or as antimalarial agents (Baker et al., 1967).
Corrosion Inhibition : Pyrimidine derivatives, including ones related to 6-(4-chlorophenyl)pyrimidine-2,4-diamine, were investigated as corrosion inhibitors for aluminum in an acid medium. Their effectiveness was assessed using various techniques, indicating potential applications in material protection and maintenance (Abdelshafi, 2020).
Optical and Electronic Properties : Studies on pyrimidine derivatives, including those related to 6-(4-chlorophenyl)pyrimidine-2,4-diamine, have explored their electronic and optical properties. These investigations are crucial for developing new materials with potential applications in optoelectronics and photonics (Hussain et al., 2020).
properties
IUPAC Name |
6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMMCAWKASJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380564 | |
Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)pyrimidine-2,4-diamine | |
CAS RN |
175137-09-4 | |
Record name | 6-(4-Chlorophenyl)-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.